molecular formula C5H9NaO3 B12509069 Ethyl 3-oxopropanoate sodium hydride

Ethyl 3-oxopropanoate sodium hydride

Cat. No.: B12509069
M. Wt: 140.11 g/mol
InChI Key: VZXWPVFPONBVRU-UHFFFAOYSA-N
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Description

Ethyl 3-oxopropanoate (CAS varies by derivative; e.g., 52119-38-7 for the 3-nitrophenyl variant ) is a β-keto ester characterized by the structure R-CO-CH₂-COOEt, where R represents aryl or heteroaryl substituents. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks for pharmaceuticals. Its reactivity stems from the enolizable β-keto group, which participates in Claisen condensations, Mannich reactions, and cyclization processes. Notably, sodium hydride (NaH) is frequently employed as a base in its synthesis, facilitating deprotonation and subsequent nucleophilic acyl substitutions . Applications span anti-tubercular agents , Pks13 inhibitors , and constitutive androstane receptor agonists , underscoring its importance in medicinal chemistry.

Properties

Molecular Formula

C5H9NaO3

Molecular Weight

140.11 g/mol

IUPAC Name

sodium;ethyl 3-oxopropanoate;hydride

InChI

InChI=1S/C5H8O3.Na.H/c1-2-8-5(7)3-4-6;;/h4H,2-3H2,1H3;;/q;+1;-1

InChI Key

VZXWPVFPONBVRU-UHFFFAOYSA-N

Canonical SMILES

[H-].CCOC(=O)CC=O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxopropanoate can be synthesized through the esterification of 3-oxopropanoic acid with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid . Sodium hydride is prepared by the direct reaction of sodium metal with hydrogen gas at elevated temperatures .

Industrial Production Methods

Industrial production of ethyl 3-oxopropanoate involves the continuous esterification process in a tubular reactor. Ethanol and 3-oxopropanoic acid are reacted in the presence of an acid catalyst, and the product is continuously removed to drive the reaction to completion . Sodium hydride is produced on an industrial scale by the reaction of sodium metal with hydrogen gas in a controlled environment .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ethyl 3-oxopropanoate sodium hydride involves the deprotonation of ethyl 3-oxopropanoate by sodium hydride, forming a reactive enolate ion. This enolate ion can then participate in various nucleophilic addition and substitution reactions. Sodium hydride acts as a strong base, facilitating the formation of the enolate ion and driving the reaction forward .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key derivatives of ethyl 3-oxopropanoate, their substituents, synthesis yields, and applications:

Compound Substituent (R) Synthesis Yield Key Applications Reference
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate 2-fluorophenyl 52% Intermediate for anti-tubercular triazolopyrimidines
Ethyl 3-(4-methylphenyl)-3-oxopropanoate 4-methylphenyl Not reported Precursor for pyrazolone derivatives with antifungal/antibacterial activity
Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate 3,5-dichlorophenyl 92% High-yield synthesis via Claisen condensation; potential for further functionalization
Ethyl 3-(tetrahydrofuran-2-yl)-3-oxopropanoate Tetrahydrofuran-2-yl Not reported Specialty intermediate for heterocyclic synthesis
Ethyl 3-(1H-indol-3-yl)-3-oxopropanoate 1H-indol-3-yl Market data available (2025) Used in pharmaceutical market analysis (global production capacity trends)
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate 2-fluoro-phenyl (α-fluorinated) Not reported Research applications in fluorinated compound development

Key Findings:

Synthetic Efficiency :

  • Substituents significantly impact yields. For example, the 3,5-dichlorophenyl derivative achieves 92% yield under optimized conditions (reflux with NaH and THF) , whereas the 2-fluorophenyl variant yields 52% due to steric or electronic effects .
  • Sodium hydride is a common base in Claisen condensations, enabling deprotonation of β-keto esters for subsequent alkylation or cyclization .

Reactivity and Stability :

  • Electron-withdrawing groups (e.g., nitro in 8a-b ) enhance electrophilicity at the keto group, favoring nucleophilic additions.
  • Stability under standard storage conditions is typical, though decomposition pathways remain understudied .

Biological Activity :

  • Pyrazolone derivatives from 4-methylphenyl variants exhibit marginal antifungal activity , while indole-containing analogs (e.g., 1H-indol-3-yl ) are pivotal in anti-tubercular drug discovery .
  • Fluorinated derivatives (e.g., 2-fluorophenyl) may improve metabolic stability in drug candidates .

Market and Production: Ethyl 3-(1H-indol-3-yl)-3-oxopropanoate shows growing demand, with 2020–2025 market analyses highlighting increased global production capacity .

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